Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate
Overview
Description
“Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate” is a chemical compound. It is also known as "1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester" . The compound has a molecular weight of 213.27 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-11(5-7-12)8-14-11/h4-8H2,1-3H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available literature.Scientific Research Applications
Synthesis Routes
Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate and its related compounds have been synthesized through various routes, demonstrating their utility in accessing novel chemical spaces. For example, Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for further selective derivations, highlighting its importance in synthetic chemistry (Meyers et al., 2009). Similarly, the work by López et al. (2020) on the enantioselective synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid underscores the compound's relevance in the synthesis of antiviral agents, such as ledipasvir (López et al., 2020).
Molecular Structure
The molecular structure of related compounds has also been characterized. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, revealing its structure through single crystal X-ray diffraction analysis, which provides insights into the structural features of these spirocyclic compounds (Moriguchi et al., 2014).
Application in Drug Discovery
Innovative Scaffolds
The development of novel scaffolds for drug discovery is a significant application of this compound and its derivatives. Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes from four-membered-ring ketones, demonstrating the potential of these compounds as innovative scaffolds in drug discovery efforts (Chalyk et al., 2017).
Antineoplastic Activity
The antineoplastic activity of related compounds has also been explored. Mendes et al. (2019) synthesized dibenzo 1-azaspiro[4.5]decanes and evaluated their preliminary antineoplastic activity against drug-resistant leukemias, indicating the therapeutic potential of these spirocyclic compounds (Mendes et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been used as precursors in the synthesis of biologically active natural products .
Mode of Action
It’s likely that the bromomethyl group in the compound could potentially undergo nucleophilic substitution reactions, leading to the formation of new compounds .
Result of Action
Similar compounds have shown potential in the synthesis of biologically active natural products .
properties
IUPAC Name |
tert-butyl 2-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(13)9-14/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHRUPJRTPMZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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